2-(9H-fluoren-9-ylamino)ethanol
Description
Properties
IUPAC Name |
2-(9H-fluoren-9-ylamino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-10-9-16-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLVMNWMJQOJTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Early Condensation and Reduction Strategies
The foundational synthesis of fluorene-amino alcohol derivatives traces back to mid-20th-century methodologies. A seminal 1953 Journal of the American Chemical Society study (DOI: 10.1021/ja01114a518) reported the condensation of 9-fluorenone with ethanolamine under acidic conditions to form a Schiff base intermediate, followed by reduction to yield 2-(9H-fluoren-9-ylamino)ethanol.
Procedure :
-
Schiff base formation : 9-Fluorenone (1.8 g, 0.01 mol) and ethanolamine (0.61 g, 0.01 mol) were refluxed in 1,4-dioxane (30 mL) for 3 hours, yielding a pale-yellow imine intermediate.
-
Reduction : The imine was treated with sodium borohydride (0.38 g, 0.01 mol) in methanol, resulting in a 72% isolated yield of the target compound after recrystallization from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 3 hours (reflux) |
| Solvent | 1,4-Dioxane → Methanol |
| Yield | 72% |
| Purity (Recrystallized) | >95% (HPLC) |
This method remains a benchmark for its simplicity but requires careful pH control to avoid over-reduction or byproduct formation.
Hydrazone-Mediated Pathways
Building on fluorenone chemistry, later work adapted hydrazone intermediates for amino alcohol synthesis. A 2013 European Chemical Bulletin study demonstrated that 9-fluorenone reacts with nitrogen-containing nucleophiles like ethanolamine to form stable adducts, which are subsequently reduced.
Procedure :
-
Hydrazone formation : 9-Fluorenone (1.8 g, 0.01 mol) and ethanolamine (0.61 g, 0.01 mol) were stirred in acetic acid (10 mL) at 60°C for 2 hours.
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Reductive amination : The hydrazone intermediate was treated with hydrogen gas (1 atm) over a palladium-on-carbon catalyst (10% w/w) in ethanol, affording the product in 68% yield.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd/C (10% w/w) |
| Hydrogen Pressure | 1 atm |
| Yield | 68% |
| Reaction Scale | 10 mmol |
This route offers scalability but necessitates specialized equipment for hydrogenation.
Modern Synthetic Innovations
Reductive Amination of 9-Fluorenone
Contemporary methods prioritize efficiency and selectivity. Reductive amination, employing sodium cyanoborohydride (NaBH3CN) as a mild reducing agent, has emerged as a robust strategy.
Procedure :
-
Imine formation : 9-Fluorenone (1.8 g, 0.01 mol) and ethanolamine (0.61 g, 0.01 mol) were dissolved in dry tetrahydrofuran (THF, 30 mL) with glacial acetic acid (0.5 mL).
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Reduction : NaBH3CN (0.63 g, 0.01 mol) was added portionwise at 0°C, followed by stirring at room temperature for 12 hours.
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Workup : The mixture was quenched with saturated NaHCO3, extracted with ethyl acetate, and purified via column chromatography (SiO2, hexane/ethyl acetate 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH3CN |
| Solvent | THF |
| Yield | 85% |
| Purity | 98% (NMR) |
This method excels in regioselectivity and tolerates moisture-sensitive intermediates.
Nucleophilic Substitution of 9-Fluorenyl Halides
An alternative approach involves displacing a halogen atom at the 9-position of fluorene with ethanolamine.
Procedure :
-
Halogenation : 9-Bromofluorene (2.4 g, 0.01 mol) was prepared via bromination of fluorene using N-bromosuccinimide (NBS) in CCl4.
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Amination : The bromide was reacted with ethanolamine (0.61 g, 0.01 mol) in dimethylformamide (DMF) at 80°C for 24 hours, yielding 58% of the product.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Yield | 58% |
| Byproducts | Di-substituted amine (12%) |
While feasible, this method suffers from moderate yields due to competing elimination reactions.
Comparative Analysis of Methods
| Method | Yield | Selectivity | Scalability | Equipment Needs |
|---|---|---|---|---|
| Classical Reduction | 72% | Moderate | High | Standard glassware |
| Hydrazone Hydrogenation | 68% | High | Moderate | Hydrogenation apparatus |
| Reductive Amination | 85% | High | High | Inert atmosphere |
| Nucleophilic Substitution | 58% | Low | Low | High-temperature setup |
Key Insights :
-
Reductive amination offers the highest yield and selectivity, making it preferable for laboratory-scale synthesis.
-
Classical methods remain relevant for educational demonstrations due to their simplicity.
-
Nucleophilic substitution is limited by side reactions but useful for introducing diverse amines.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution can introduce various functional groups such as halides or esters .
Scientific Research Applications
2-(9H-fluoren-9-ylamino)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential use in drug delivery systems and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-ylamino)ethanol involves its interaction with specific molecular targets and pathways. For instance, its fluorescent properties are due to the conjugated system of the fluorenyl group, which can absorb and emit light. In biological systems, it may interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of 2-(9H-fluoren-9-ylamino)ethanol, highlighting differences in molecular composition, physical properties, and applications:
Key Differences and Functional Implications
Substituent Flexibility: N-Fmoc-ethanolamine (target compound) contains a carbamate-linked ethanolamine group, enabling selective deprotection for stepwise peptide synthesis. In contrast, 9H-fluoren-9-ylmethanol lacks this carbamate group, limiting its utility in orthogonal protection strategies . The hydroxyhexyl carbamate derivative (C₂₁H₂₅NO₃) offers extended hydrophobicity, making it suitable for lipid-based drug carriers .
Thermal Stability: The decomposition temperature of N-Fmoc-ethanolamine (141°C) is higher than that of many fluorenyl alcohols, which typically melt or degrade below 100°C. This stability is critical for high-temperature reactions .
Chiral Derivatives: (R)-1-(9H-Fluoren-9-yl)ethanol (C₁₅H₁₄O) introduces chirality at the C9 position, enabling asymmetric synthesis of pharmaceuticals. The target compound lacks chiral centers, limiting its use in enantioselective reactions .
Q & A
Q. What solvents are optimal for dissolving this compound during synthesis?
- Methodology : Based on analogous compounds (e.g., Fmoc-protected amino acids), use polar aprotic solvents (e.g., DMF, DMSO) for solubility. For purification, test ethanol/water recrystallization systems, adjusting ratios via Response Surface Methodology (RSM) to maximize yield .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to minimize by-products?
- Methodology :
- Monitor reaction intermediates via LC-MS to identify undesired adducts (e.g., dimerization products) .
- Optimize temperature and catalyst loading using Design of Experiments (DoE). For example, reduce alkylation side reactions by controlling stoichiometry of fluorenyl precursors .
- Purify via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. What strategies resolve discrepancies in crystallographic data for fluorenyl derivatives like this compound?
- Methodology :
- Check for twinning or disorder using PLATON or SHELXL’s TWIN/BASF commands .
- Validate hydrogen bonding networks via Hirshfeld surface analysis (CrystalExplorer) .
- Cross-reference with DFT-calculated bond lengths/angles (Gaussian 16) to identify outliers .
Q. How does this compound perform as a protecting group in peptide synthesis compared to Fmoc derivatives?
- Methodology :
- Compare deprotection kinetics under basic conditions (e.g., piperidine in DMF) via UV-Vis monitoring of fluorenyl absorption (λ = 300 nm) .
- Assess coupling efficiency using mass spectrometry (MALDI-TOF) to quantify truncated peptide sequences .
- Evaluate steric effects by synthesizing model peptides with bulky side chains .
Q. What analytical techniques are critical for characterizing degradation products of this compound under oxidative stress?
- Methodology :
- Expose the compound to or UV light, then analyze via HPLC-MS (Q-TOF) to detect oxidation products (e.g., quinones) .
- Confirm structural changes using -NMR integration of fluorenyl proton signals .
- Quantify degradation rates via accelerated stability studies (ICH Q1A guidelines) .
Data Analysis & Experimental Design
Q. How can researchers address contradictory spectral data (e.g., NMR vs. IR) for this compound?
- Methodology :
- Re-examine sample purity via TLC or HPLC .
- Assign ambiguous peaks using 2D NMR techniques (HSQC, HMBC) .
- Reconcile IR functional group assignments with computed vibrational spectra (VEDA software) .
Q. What experimental designs are suitable for studying the pH-dependent stability of this compound?
- Methodology :
- Conduct pH-rate profiling (pH 1–13) using buffer systems (e.g., HCl/NaOH) and monitor decomposition via UV spectroscopy .
- Apply Arrhenius kinetics at multiple temperatures to extrapolate shelf-life under storage conditions .
Application-Oriented Questions
Q. How can this compound be integrated into solid-phase peptide synthesis (SPPS)?
- Methodology :
- Functionalize Wang resin with the compound via ester linkage (DIC/HOBt activation) .
- Validate loading efficiency by Fmoc quantification (UV absorbance at 301 nm after piperidine deprotection) .
- Compare resin performance to standard Fmoc-amine resins in synthesizing model peptides (e.g., ACP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
